molecular formula C7H8ClNO3 B13466201 4-Hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride

4-Hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride

Cat. No.: B13466201
M. Wt: 189.59 g/mol
InChI Key: DRAUXVDKCNEGLF-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H7NO3·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride typically involves the reaction of 3-methylpyridine-2-carboxylic acid with appropriate reagents to introduce the hydroxy group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-oxo-3-methylpyridine-2-carboxylic acid, while reduction can produce 4-hydroxy-3-methylpyridine.

Scientific Research Applications

4-Hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The hydroxy group at the 4-position can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-methylpyridine-2-carboxylic acid: Similar structure but with the hydroxy and methyl groups at different positions.

    4-Hydroxy-2-methylpyridine-3-carboxylic acid: Another isomer with different functional group positions.

    3-Methylpyridine-2-carboxylic acid: Lacks the hydroxy group at the 4-position.

Uniqueness

4-Hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H8ClNO3

Molecular Weight

189.59 g/mol

IUPAC Name

3-methyl-4-oxo-1H-pyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H7NO3.ClH/c1-4-5(9)2-3-8-6(4)7(10)11;/h2-3H,1H3,(H,8,9)(H,10,11);1H

InChI Key

DRAUXVDKCNEGLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=CC1=O)C(=O)O.Cl

Origin of Product

United States

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